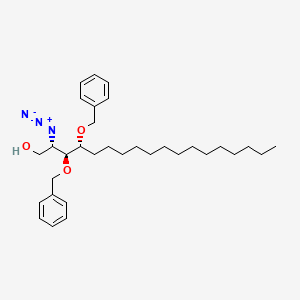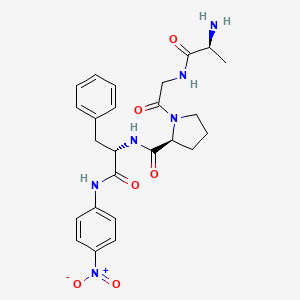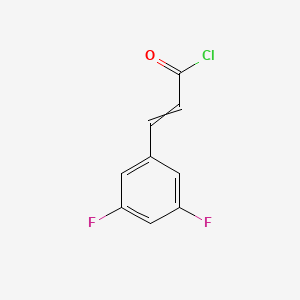
3-(3,5-Difluorophenyl)prop-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Difluorophenyl)prop-2-enoyl chloride is an organic compound with the molecular formula C9H5ClF2O. It is a derivative of cinnamoyl chloride, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(3,5-Difluorophenyl)prop-2-enoyl chloride can be synthesized through the reaction of 3,5-difluorobenzaldehyde with acetyl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of 3,5-difluorocinnamic acid using thionyl chloride or oxalyl chloride under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Difluorophenyl)prop-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or tetrahydrofuran.
Addition Reactions: Reagents such as hydrogen bromide or hydrogen chloride can be used for electrophilic addition, while Grignard reagents can be used for nucleophilic addition.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include amides, esters, and thioesters.
Addition Reactions: Products include halogenated derivatives and alcohols.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
3-(3,5-Difluorophenyl)prop-2-enoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Difluorophenyl)prop-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4-Difluorophenyl)prop-2-enoyl chloride
- 3-(2,4-Difluorophenyl)prop-2-enoyl chloride
- 3-(3,5-Dichlorophenyl)prop-2-enoyl chloride
Uniqueness
3-(3,5-Difluorophenyl)prop-2-enoyl chloride is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and properties. The 3,5-difluoro substitution pattern enhances the compound’s electrophilicity and stability compared to other isomers or analogs. This makes it particularly useful in certain synthetic applications and research studies.
Propiedades
Número CAS |
203443-59-8 |
|---|---|
Fórmula molecular |
C9H5ClF2O |
Peso molecular |
202.58 g/mol |
Nombre IUPAC |
3-(3,5-difluorophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H5ClF2O/c10-9(13)2-1-6-3-7(11)5-8(12)4-6/h1-5H |
Clave InChI |
GIBLCXTYLCOCBG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)F)C=CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



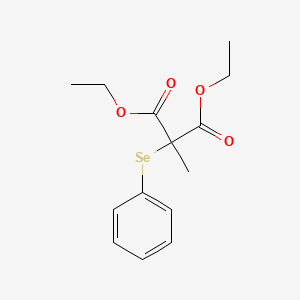
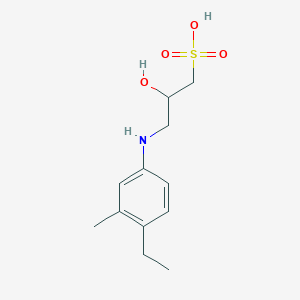
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
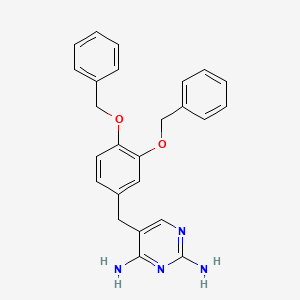
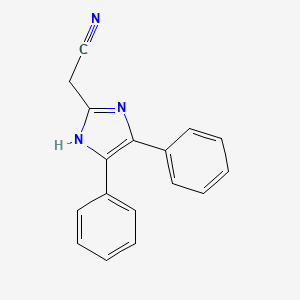
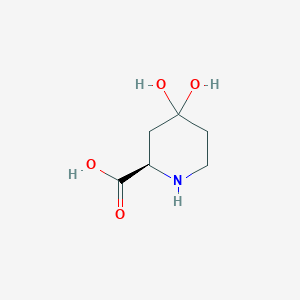
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)
